molecular formula C10H8BrNO2 B8494709 2-Bromo-1-methylindole-3-carboxylic acid

2-Bromo-1-methylindole-3-carboxylic acid

Cat. No. B8494709
M. Wt: 254.08 g/mol
InChI Key: DBOUKVBBRUDFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-methylindole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-methylindole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-methylindole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

2-bromo-1-methylindole-3-carboxylic acid

InChI

InChI=1S/C10H8BrNO2/c1-12-7-5-3-2-4-6(7)8(9(12)11)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

DBOUKVBBRUDFSY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a vigorously stirred solution of 2.38 g (10 mmol) of 2-bromo-1-methylindole-3-carboxaldehyde [XXVI: R1 =H, R3 =CH3, X=Br], 10 mL of 2-methyl-2-butene, and 40 mL of p-dioxane at 25° C. was added dropwise over ca. 15 minutes a solution of 5 g (55 mmol) of sodium chlorite and 5 g (36 mmol) of NaH2PO4.H2O in 25 mL of water. The solution was maintained at 25° C. After 3.5 hours, the mixture was treated with an additional 2.5 g each of the chlorite and phosphate. After a total reaction time of 24 hours, the mixture was extracted 3 times with dichloromethane, then the aqueous phase was acidified to pH 2 with aqueous HCl, and extracted once more. The combined organic extracts were washed with water, dried, and evaporated to leave a solid residue that was boiled in 2 -propanol. After cooling, the solids were collected by filtration, washed with a little 2-propanol, and dried to leave 2.21 g (87%) of 2-bromo-1-methylindole-3-carboxylic acid [XXVII: R1 =H, R3 =CH3, X=Br] as a beige solid; mp ca. 198° C. (dec), in 2 crops.
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2.38 g
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reactant
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XXVI
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0 (± 1) mol
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reactant
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10 mL
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5 g
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reactant
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[Compound]
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NaH2PO4.H2O
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5 g
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reactant
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25 mL
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solvent
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40 mL
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solvent
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2.5 g
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Synthesis routes and methods II

Procedure details

To a vigorously stirred solution of 2.38 g (10 mmol) of 2-bromo-1-methylindole-3-carboxaldehyde [XXVI: R1 =H, R3-dioxane at 25° C. was added dropwise over ca. 15 minutes a solution of 5 (55 mmol) of sodium chlorite and 5 g (36 mmol) of NaH2PO4.H2O in 25 mL of water. The solution was maintained at 25° C. After 3.5 hours, the mixture was treated with an additional 2.5 g each of the chlorite and phosphate. After a total reaction time of 24 hours, the mixture was extracted 3 times with dichloromethane, then the aqueous phase was acidified to pH 2 with aqueous HCl, and extracted once more. The combined organic extracts were washed with water, dried, and evaporated to leave a solid residue that was boiled in 2-propanol. After cooling, the solids were collected by filtration, washed with a little 2-propanol, and dried to leave 2.21 g (87%) of 2-bromo-1-methyl indole-3-carboxylic acid [XXVII: R1 =H, R3 =CH3, X=Br] as a beige solid; mp ca. 198° C. (dec), in 2 crops.
Quantity
0 (± 1) mol
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solvent
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2.38 g
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[Compound]
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XXVI
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0 (± 1) mol
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reactant
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Name
R3-dioxane
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reactant
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Name
5
Quantity
55 mmol
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reactant
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0 (± 1) mol
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[Compound]
Name
NaH2PO4.H2O
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5 g
Type
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25 mL
Type
solvent
Reaction Step Two
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2.5 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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